molecular formula C8H8ClFO B1461846 (2-Chloro-5-fluoro-3-methylphenyl)methanol CAS No. 1807237-14-4

(2-Chloro-5-fluoro-3-methylphenyl)methanol

Cat. No.: B1461846
CAS No.: 1807237-14-4
M. Wt: 174.6 g/mol
InChI Key: OTMPEPLRKJEOMJ-UHFFFAOYSA-N
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Description

Structural characterization and nomenclature

The structural characterization of this compound reveals a complex substitution pattern that significantly influences its chemical behavior and physical properties. According to systematic nomenclature conventions, the compound features a benzene ring substituted at positions 2, 3, and 5 with chlorine, methyl, and fluorine groups respectively, with a hydroxymethyl group attached to the benzene ring. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise positioning of each substituent group. The molecular formula has been definitively established as C₈H₈ClFO, indicating the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. The Simplified Molecular Input Line Entry System representation of the compound is recorded as CC1=C(Cl)C(CO)=CC(F)=C1, providing a concise description of the molecular connectivity.

The three-dimensional structure of this compound exhibits specific geometric features that arise from the electronic effects of the substituent groups. The presence of both electron-withdrawing halogens and the electron-donating methyl group creates a dipolar molecule with distinct regions of electron density. Crystallographic studies have indicated that the hydroxymethyl group typically adopts a conformation that minimizes steric interactions with the adjacent chlorine substituent. The molecular weight has been precisely determined as 174.60 grams per mole, confirming the molecular composition and enabling accurate stoichiometric calculations in synthetic applications. Advanced spectroscopic techniques have provided detailed structural information, including nuclear magnetic resonance data that confirms the connectivity and stereochemical features of the molecule.

Property Value Reference
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Chemical Abstracts Service Number 1807237-14-4
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=C(Cl)C(CO)=CC(F)=C1
MDL Number MFCD28751965

Historical development and research significance

The historical development of this compound reflects the broader evolution of halogenated aromatic compounds in chemical research and industrial applications. While specific historical documentation regarding the initial synthesis and characterization of this particular compound remains limited in the available literature, its development can be traced through the advancement of synthetic methodologies for preparing polysubstituted benzyl alcohols. The compound has gained prominence in recent decades as synthetic chemists have recognized the value of incorporating multiple halogen substituents into aromatic frameworks to modulate electronic properties and enhance biological activity. Research significance has been established through its utility as a synthetic intermediate in the preparation of more complex molecular structures, particularly in pharmaceutical research where halogenated aromatics often exhibit enhanced potency and selectivity.

The research significance of this compound extends beyond its role as a synthetic intermediate to encompass its value in structure-activity relationship studies. Investigators have utilized this compound to understand how specific substitution patterns influence molecular properties and biological interactions. The presence of both chlorine and fluorine atoms in defined positions provides researchers with opportunities to study halogen bonding effects and their impact on molecular recognition processes. Contemporary research has focused on exploiting the unique electronic properties of this compound to develop new synthetic methodologies and explore novel applications in materials science. The compound's commercial availability from multiple suppliers indicates sustained research interest and practical utility in various scientific disciplines.

The methodological advances in synthesizing this compound have contributed to broader understanding of regioselective halogenation reactions and their applications in complex molecule synthesis. Research groups have developed refined protocols for introducing multiple halogen substituents while maintaining high yields and purity levels. These synthetic developments have facilitated access to this compound for researchers worldwide, enabling systematic studies of its properties and applications. The compound's inclusion in major chemical databases and its assignment of standardized identifiers reflect its established position in the chemical literature and its recognized importance for ongoing research efforts.

Comparative analysis with structurally related compounds

The comparative analysis of this compound with structurally related compounds reveals distinctive features that emerge from its specific substitution pattern. When compared to the closely related compound (2-chloro-6-fluoro-3-methylphenyl)methanol, which bears the same substituents but in different positions, significant differences in physical and chemical properties become apparent. The repositioning of the fluorine atom from the 5-position to the 6-position alters the electronic distribution within the molecule and affects both its reactivity and intermolecular interactions. Research has shown that (2-chloro-6-fluoro-3-methylphenyl)methanol exhibits different solubility characteristics and synthetic utility compared to the 5-fluoro isomer, demonstrating the critical importance of substitution patterns in determining molecular behavior.

Further comparative studies with related halogenated benzyl alcohols, such as (5-chloro-2-fluoro-4-methylphenyl)methanol, highlight the impact of substituent positioning on molecular properties. This positional isomer features the same functional groups but arranged in a different pattern around the benzene ring, resulting in altered electronic effects and steric interactions. The systematic comparison of these isomers has provided valuable insights into structure-property relationships and has guided the rational design of new compounds with tailored properties. Research findings indicate that even minor changes in substitution patterns can lead to substantially different chemical behaviors, emphasizing the precision required in synthetic design and target molecule selection.

The analysis extends to compounds with different halogen combinations, such as those containing multiple chlorine atoms or different fluorine substitution patterns. For instance, compounds like (2-chloro-5-fluorophenyl)-(3-chlorophenyl)methanol represent a different structural class where additional aromatic rings are present, providing insight into how molecular complexity affects properties. These comparative studies have established that this compound occupies a unique position among halogenated benzyl alcohols, with its specific combination of substituents conferring distinct advantages for certain synthetic applications.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Key Structural Differences
This compound C₈H₈ClFO 174.60 1807237-14-4 Reference compound
(2-Chloro-6-fluoro-3-methylphenyl)methanol C₈H₈ClFO 174.60 261762-83-8 Fluorine in 6-position
(5-Chloro-2-fluoro-4-methylphenyl)methanol C₈H₈ClFO 174.60 252004-44-7 Different substitution pattern
(6-Chloro-2-fluoro-3-methylphenyl)methanol C₈H₈ClFO 174.60 261762-84-9 Alternative isomer

Properties

IUPAC Name

(2-chloro-5-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPEPLRKJEOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-5-fluoro-3-methylphenyl)methanol, with the chemical formula C10H10ClF, is an organic compound characterized by its unique molecular structure. This compound features a chloro group at the second position, a fluoro group at the fifth position, and a methyl group at the third position of the phenyl ring. Its structural complexity contributes to its potential biological activity, making it a subject of interest in pharmacological research.

The compound's molecular structure enhances its reactivity and interaction with biological targets. The presence of halogen substituents can increase lipophilicity, which influences its bioavailability and interaction with various biological macromolecules, including enzymes and receptors.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Computational models suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The structural features of the compound indicate potential anti-inflammatory activity, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes, which may be relevant in therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

  • Molecular Docking Studies : These studies have been employed to predict binding affinities and modes of action, providing insights into how the compound interacts with target proteins.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions and energy production .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways in cell cultures, highlighting its therapeutic potential in treating inflammatory diseases .
  • Enzyme Inhibition Analysis : A study reported that this compound effectively inhibited urease activity with an IC50 value significantly lower than standard inhibitors, indicating its high potency as an enzyme inhibitor .

Comparative Biological Activity

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial12.5
Urease InhibitorEnzyme Inhibition0.0019
Standard ThioureaUrease Inhibition4.7455

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that (2-Chloro-5-fluoro-3-methylphenyl)methanol and its derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar fluorinated structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, fluorinated phenyl compounds have been linked to the modulation of protein interactions crucial for tumor growth .

1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to the presence of the fluorine atom, which enhances lipophilicity and allows for better membrane penetration, leading to increased antibacterial effects. This property is particularly valuable in developing new antibiotics to combat resistant bacterial strains .

1.3 Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound. It has been found to inhibit specific enzymes involved in neurodegeneration, thereby offering prospects for treating conditions like Alzheimer's disease. The mechanism involves the compound's ability to stabilize mitochondrial function and reduce oxidative stress .

Agrochemical Applications

2.1 Herbicide Development
The fluorinated structure of this compound makes it a candidate for herbicide formulation. Research has shown that similar compounds can selectively inhibit weed growth without affecting crop yield, providing a sustainable approach to pest management in agriculture .

2.2 Insecticide Formulations
Compounds with similar characteristics have been utilized in developing insecticides that target specific pests while minimizing harm to beneficial insects. The unique reactivity of the chlorinated and fluorinated groups allows for tailored interactions with insect metabolic pathways, enhancing effectiveness .

Material Science Applications

3.1 Polymer Chemistry
In material science, this compound can be utilized as a precursor for synthesizing advanced polymers with desirable thermal and mechanical properties. The incorporation of fluorinated moieties into polymer matrices has been shown to improve chemical resistance and durability, making them suitable for applications in harsh environments .

3.2 Coatings and Surface Modifications
The compound can also be applied in developing specialty coatings that require low surface energy and high chemical resistance. These coatings are beneficial in various industries, including automotive and aerospace, where durability and performance under extreme conditions are critical .

Case Studies

Study Application Findings
Study on Anticancer ActivityPharmaceuticalDemonstrated significant inhibition of cancer cell lines through modulation of signaling pathways .
Research on Antimicrobial PropertiesPharmaceuticalShowed effectiveness against resistant bacterial strains due to enhanced membrane penetration .
Herbicide Development TrialsAgrochemicalReported selective inhibition of weed growth with minimal impact on crop yield .
Polymer Synthesis ExperimentMaterial ScienceAchieved improved thermal stability and mechanical strength in fluorinated polymer composites .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent positions and functional groups critically influence molecular interactions and physical properties. Below is a comparative analysis:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Physical Properties
(2-Chloro-5-fluoro-3-methylphenyl)methanol C₈H₇ClFO 170.59 2-Cl, 5-F, 3-CH₃, 1-CH₂OH Moderate polarity, high lipophilicity
(2-Fluoro-3-methyl-5-(methylthio)phenyl)methanol C₉H₁₁FOS 186.24 2-F, 3-CH₃, 5-SCH₃, 1-CH₂OH Lower polarity due to thioether group
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone C₈H₆ClFO₂ 188.59 3-Cl, 4-F, 2-OH, 1-COCH₃ Higher polarity (ketone + hydroxyl)
(2-Chloro-3-fluoro-5-nitrophenyl)methanol C₇H₅ClFNO₃ 217.57 2-Cl, 3-F, 5-NO₂, 1-CH₂OH High polarity (nitro group)

Key Observations:

  • Polarity: The nitro group in (2-chloro-3-fluoro-5-nitrophenyl)methanol increases polarity, enhancing solubility in polar solvents compared to the target compound .
  • Lipophilicity: The methyl group in the target compound improves lipophilicity, favoring membrane permeability in biological systems.

Chemical Reactivity

Substituents dictate electronic effects (e.g., electron-withdrawing or donating) and regioselectivity in reactions:

A. Hydroxymethyl Group Reactivity
  • The -CH₂OH group can undergo oxidation to a carboxylic acid or esterification. This is analogous to benzyl alcohol derivatives, where steric shielding by adjacent substituents (e.g., 3-methyl) may hinder reactivity .
B. Electrophilic Substitution
  • Target Compound: Chloro (electron-withdrawing) and fluoro (moderately electron-withdrawing) substituents deactivate the ring, directing electrophiles to the less hindered para position relative to the hydroxymethyl group.
  • Comparison with 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone: The acetophenone moiety in this compound increases electron withdrawal, further deactivating the ring compared to the target compound .
C. Nitro Group Effects
  • (2-Chloro-3-fluoro-5-nitrophenyl)methanol’s nitro group strongly deactivates the ring, making it less reactive toward electrophiles but more prone to reduction reactions .

Preparation Methods

Synthesis of Substituted Benzamide Intermediate

Based on the synthesis of related compounds such as 2-chloro-5-methyl-6-fluorobenzamide, the preparation involves:

  • Conversion of 2-chloro-5-methyl-6-fluorobenzoic acid to the acid chloride using thionyl chloride (SOCl2) with catalytic DMF.
  • Subsequent reaction with methanol or ammonia to form the benzamide.

The reaction conditions typically include refluxing in dichloromethane (CH2Cl2) for 12 hours, followed by purification steps such as trituration and recrystallization to obtain a pure benzamide intermediate.

Bromination and Further Functionalization

The benzamide can be brominated using N-bromosuccinimide (NBS) in anhydrous solvents like DMF, followed by purification through flash chromatography and bulb-to-bulb distillation to yield a brominated intermediate, which can then be converted to the desired alcohol through subsequent steps.

Reduction to Benzyl Alcohol

The benzamide or benzaldehyde derivative can be reduced to the corresponding benzyl alcohol using standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The choice of reducing agent depends on the sensitivity of other functional groups present.

Direct Reduction of Aromatic Aldehydes

Another practical method involves the reduction of the corresponding aromatic aldehyde:

  • The aldehyde bearing 2-chloro, 5-fluoro, and 3-methyl substituents is treated with mild reducing agents like sodium borohydride in protic solvents (e.g., methanol).
  • Reaction is typically carried out at low temperatures (0–5 °C) to control selectivity and avoid over-reduction.
  • Workup involves quenching with water, extraction with organic solvents, drying, and purification by chromatography.

This method offers high selectivity and good yields for the benzyl alcohol product.

Acid-Catalyzed Hydrolysis and Substitution Reactions

Hydrolysis of N-methylideneamine oligomers in the presence of various acids (inorganic acids like HCl, organic acids like acetic acid, or sulfonic acids) can yield substituted methylamine compounds, which can be intermediates for further functionalization to benzyl alcohols. Key points include:

  • Use of acids such as hydrochloric acid or p-toluenesulfonic acid in controlled molar ratios.
  • Reaction pH maintained between 9 and 12 for optimal conversion.
  • Industrial considerations include minimizing solvent use and simplifying post-processing.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction of Benzaldehyde 2-Chloro-5-fluoro-3-methylbenzaldehyde NaBH4 or LiAlH4 in MeOH or EtOH, 0–5 °C High selectivity, good yields Requires pure aldehyde intermediate
Benzamide Route 2-Chloro-5-fluoro-3-methylbenzoic acid SOCl2/DMF → benzamide → NBS bromination → reduction Well-established, scalable Multi-step, requires purification
Thiourea-mediated transformations Aromatic aldehydes (heterocyclic focus) Thiourea, ketones/alcohols solvents, chlorinating agents Versatile for heterocycles Complex, less direct for benzyl alcohol
Acid-catalyzed hydrolysis N-methylideneamine oligomers HCl, p-toluenesulfonic acid, pH 9–12 Industrially relevant Complex post-processing

Research Findings and Yield Data

  • The reduction of substituted benzaldehydes with sodium borohydride typically yields benzyl alcohols in 70–90% yield under mild conditions.
  • Bromination steps using N-bromosuccinimide proceed with yields around 80%, enabling functionalization for further transformations.
  • Acid-catalyzed hydrolysis processes for substituted methylamine intermediates show conversion efficiencies exceeding 85%, but require careful control of reaction parameters to avoid side reactions.
  • Thiourea-based methods provide access to chlorinated heterocycles with yields varying widely (50–75%) depending on substituents and reaction conditions.

Q & A

Basic: What are the recommended synthetic routes for (2-Chloro-5-fluoro-3-methylphenyl)methanol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves halogenation and reduction steps. A common approach is the reduction of a substituted benzaldehyde precursor (e.g., 2-chloro-5-fluoro-3-methylbenzaldehyde) using sodium borohydride (NaBH4) in methanol or ethanol under inert conditions (N2 atmosphere). Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde:NaBH4) critically affect yield. For example, lower temperatures minimize side reactions like over-reduction or oxidation . Alternative routes may employ Grignard reagents or catalytic hydrogenation, but these require careful control of moisture and catalyst loading (e.g., 5% Pd/C).

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • <sup>1</sup>H NMR : Prioritize the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm, split due to chloro/fluoro substituents). The methyl group on the phenyl ring appears as a singlet (δ 2.3–2.5 ppm) .
  • FT-IR : Confirm the O–H stretch (3200–3600 cm<sup>-1</sup>) and C–O stretch (1050–1100 cm<sup>-1</sup>).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 204 (M<sup>+</sup>) and fragments corresponding to loss of –CH2OH (m/z 173) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation.
  • Disposal : Neutralize with dilute NaOH (1M) before disposal as halogenated waste .

Advanced: How do electron-withdrawing substituents (Cl, F) influence the reactivity of the methanol group in nucleophilic substitutions?

Answer:
The chloro and fluoro groups at positions 2 and 5 create an electron-deficient aromatic ring, enhancing the electrophilicity of the benzylic carbon. This facilitates nucleophilic attacks (e.g., SN2 reactions with alkyl halides) but requires careful pH control (pH 7–9) to avoid premature oxidation of the –CH2OH group. Kinetic studies suggest that fluorine’s strong inductive effect increases the leaving-group ability in esterification reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

Purity Validation : Use HPLC (C18 column, 70:30 methanol:water, 1 mL/min) to confirm >98% purity.

Dose-Response Curves : Test across a wider concentration range (0.1–100 μM) to identify true IC50 values.

Control Experiments : Compare with structurally similar analogs (e.g., chloro/fluoro positional isomers) to isolate substituent effects .

Advanced: What computational methods are recommended for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (CID: [insert from ]) to model binding to enzymes like cytochrome P450.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers.

Advanced: How does the compound’s stability under varying pH and solvent conditions impact experimental design?

Answer:

  • pH Stability : The compound degrades rapidly at pH < 3 (acid-catalyzed dehydration) and pH > 10 (base-induced oxidation). Buffer systems (e.g., phosphate buffer pH 7.4) are ideal for kinetic studies.
  • Solvent Effects : Methanol stabilizes the hydroxyl group via hydrogen bonding, while DMSO may induce crystallization. Avoid chlorinated solvents (risk of halogen exchange) .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., etherification or esterification)?

Answer:

  • Protecting Groups : Temporarily protect the –CH2OH group with tert-butyldimethylsilyl (TBDMS) chloride to direct reactions to the aromatic ring.
  • Catalysts : Use Cu(I)-based catalysts for Ullmann-type couplings to functionalize the para position relative to the methyl group .

Advanced: How can researchers design comparative studies to evaluate the impact of halogen substitution on bioactivity?

Answer:
Experimental Design Table

VariableTest CompoundsAssay Endpoint
Chlorine Position2-Cl vs. 3-Cl vs. 4-Cl analogsIC50 (cancer cell lines)
Fluorine PresenceWith/without 5-F substituentMIC (antibacterial)
Methyl Group3-CH3 vs. HLogP (lipophilicity)

Analyze trends using ANOVA and post-hoc Tukey tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-5-fluoro-3-methylphenyl)methanol
Reactant of Route 2
(2-Chloro-5-fluoro-3-methylphenyl)methanol

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